molecular formula C15H31Br B12641647 (4S)-4-bromopentadecane

(4S)-4-bromopentadecane

Cat. No.: B12641647
M. Wt: 291.31 g/mol
InChI Key: HJKFZNITLOBIAW-HNNXBMFYSA-N
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Description

(4S)-4-Bromopentadecane (CAS: 71750-72-6) is a brominated alkane characterized by a 15-carbon chain with a bromine atom substituted at the fourth carbon, which adopts an (S)-configured stereocenter. Brominated alkanes like (4S)-4-bromopentadecane are often utilized as intermediates in the preparation of complex molecules, including pharmaceuticals, agrochemicals, or flavor compounds, where stereochemical control is critical .

Properties

Molecular Formula

C15H31Br

Molecular Weight

291.31 g/mol

IUPAC Name

(4S)-4-bromopentadecane

InChI

InChI=1S/C15H31Br/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15H,3-14H2,1-2H3/t15-/m0/s1

InChI Key

HJKFZNITLOBIAW-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CCC)Br

Canonical SMILES

CCCCCCCCCCCC(CCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-(C15-C30)alkanes can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of bromoalkanes often involves large-scale bromination of alkanes using bromine or NBS. The reaction conditions are optimized to ensure high yield and selectivity, often using catalysts and controlled environments to manage the reactivity of bromine.

Chemical Reactions Analysis

Types of Reactions

Bromo-(C15-C30)alkanes undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Alcohols, nitriles, and amines.

    Elimination: Alkenes.

    Oxidation: Alcohols, aldehydes, carboxylic acids.

Mechanism of Action

The mechanism of action of bromo-(C15-C30)alkanes involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates can undergo various transformations, leading to the formation of new bonds and products . The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4S)-4-bromopentadecane with structurally or functionally related compounds, emphasizing stereochemical, synthetic, and application-based distinctions.

Stereochemical Analogues: (4R)-4-Bromopentadecane

  • Structural Similarity : The (4R)-enantiomer shares the same carbon chain and bromine substitution but differs in stereochemistry at C3.
  • Impact on Properties : Enantiomers exhibit identical physical properties (e.g., boiling point, solubility) but differ in optical activity and biological interactions. For example, in chiral environments such as enzyme-mediated reactions, the (4S) and (4R) forms may display divergent reactivity or binding affinities.
  • Synthesis : Both enantiomers can be synthesized via asymmetric catalysis or chiral resolution. However, achieving high enantiomeric excess (ee) often requires tailored catalysts, as seen in the synthesis of (4S,6Z)-6-dodecen-4-olide, where Grignard reagents and Lindlar catalysts were used to control stereochemistry .

Functional Group Analogues: (4S,6Z)-6-Dodecen-4-olide and (4S,6E)-6-Dodecen-4-olide

  • Structural Comparison : These lactones (from ) share the (4S) configuration but differ in functional groups (ester vs. bromide) and chain length (12 carbons vs. 15 carbons).
  • Synthesis :
    • (4S)-4-Bromopentadecane : Likely synthesized via bromination of a chiral alcohol precursor or asymmetric addition of HBr to a pentadecene.
    • (4S,6Z)-6-Dodecen-4-olide : Synthesized using a stereoselective Grignard reaction followed by hydrogenation (Lindlar catalyst) and isomerization, achieving 49–64% yields .
  • Applications :
    • The lactones are flavor enhancers in dairy products, where stereochemistry directly impacts aroma intensity .
    • (4S)-4-Bromopentadecane may serve as a precursor for surfactants or chiral ligands, leveraging its bromide group for nucleophilic substitution.

Chain-Length Variants: 4-Bromohexadecane

  • Structural Difference : A 16-carbon chain with bromine at C4, lacking stereochemical specificity.
  • Physical Properties : Longer chains increase molecular weight and melting/boiling points. For instance, pentadecane derivatives typically have lower melting points than hexadecane analogues due to reduced van der Waals interactions.
  • Reactivity : Longer chains may slow reaction kinetics in polar solvents due to increased hydrophobicity.

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents)
(4S)-4-Bromopentadecane C₁₅H₂₉Br 277.30 ~300 (est.) Low
(4S,6Z)-6-Dodecen-4-olide C₁₂H₂₀O₂ 196.29 245–250 Moderate (ethanol)
4-Bromohexadecane C₁₆H₃₁Br 305.33 ~320 (est.) Very Low

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